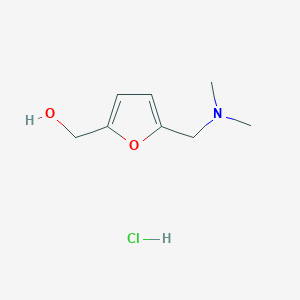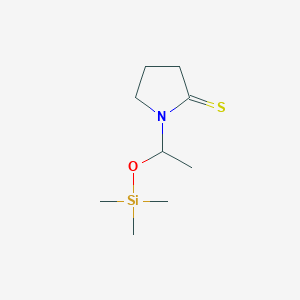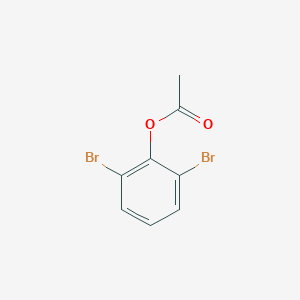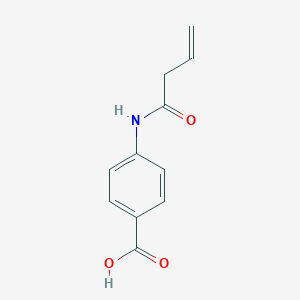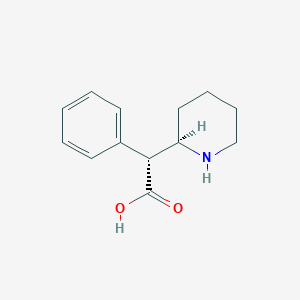
三甘醇二甲基丙烯酸酯
描述
Triethylene glycol dimethacrylate is a chemical compound with the molecular formula C14H22O6. It is a difunctional methacrylic monomer commonly used as a crosslinking agent in various polymerization processes. This compound is known for its applications in dental materials, adhesives, and coatings due to its ability to form strong, durable polymers .
科学研究应用
Triethylene glycol dimethacrylate has a wide range of applications in scientific research :
Dental Materials: It is commonly used in dental resin composites and adhesives due to its ability to form strong, durable bonds with tooth structures.
Biomedical Engineering: The compound is used in the development of hydrogels and other biomaterials for drug delivery and tissue engineering.
Coatings and Adhesives: Triethylene glycol dimethacrylate is employed in the formulation of coatings and adhesives, providing enhanced mechanical properties and chemical resistance.
Polymer Research: It serves as a crosslinking agent in the synthesis of various polymers, allowing researchers to study the properties and applications of these materials.
作用机制
Target of Action
Triethylene glycol dimethacrylate (TEGDMA) is a dental resin monomer that primarily targets mitochondrial functions and apoptotic proteins in cells . It is known to induce oxidative stress, affecting cellular viability and triggering cell death .
Biochemical Pathways
The affected biochemical pathway involves the formation of reactive oxygen species (ROS) in mitochondria . TEGDMA’s presence significantly enhances mitochondrial H2O2 production when CI substrates are present . It also inhibits CI activity, as shown by NADH autofluorescence results . This inhibition of CI in the respiratory chain explains TEGDMA’s impact on redox homeostasis and cell death .
Pharmacokinetics
It is known that tegdma is a hydrophilic, low viscosity, difunctional methacrylic monomer . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
The molecular and cellular effects of TEGDMA’s action include the induction of oxidative stress and apoptosis in cells, affecting cellular viability and triggering cell death . It alters mitochondrial functions, impacts redox homeostasis, and influences various apoptotic proteins . Despite its cytotoxic effects, TEGDMA’s incorporation in dental composites offers promising applications in developing antibacterial dental materials .
Action Environment
The action, efficacy, and stability of TEGDMA can be influenced by environmental factors. It is recommended to use TEGDMA only outdoors or in a well-ventilated area .
生化分析
Biochemical Properties
Triethylene glycol dimethacrylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to act as an inhibitor of the catalytic domain of matrix metalloproteinases . The nature of these interactions is primarily inhibitory, affecting the normal functioning of these enzymes .
Cellular Effects
Triethylene glycol dimethacrylate has been reported to cause cytotoxicity, impaired cellular functions, pulpal inflammatory responses, and changes in the immune system . It can induce apoptosis in pulp cells through both caspase-dependent and caspase-independent mechanisms . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Triethylene glycol dimethacrylate exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For example, it can induce apoptosis in pulp cells through the activation of caspase-8, -9, -3, and -12 and an increased Apoptosis-Inducing Factor (AIF) production .
Temporal Effects in Laboratory Settings
The effects of Triethylene glycol dimethacrylate change over time in laboratory settings. It has been observed that it induces higher cytotoxicity and significant morphological alterations in melanocytes at the lowest concentration of 0.25 mM onwards
Metabolic Pathways
Triethylene glycol dimethacrylate is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives
Transport and Distribution
The transport and distribution of Triethylene glycol dimethacrylate within cells and tissues are not well studied. Given its hydrophilic nature, it is likely to be distributed in the aqueous compartments of cells and tissues .
准备方法
Triethylene glycol dimethacrylate is typically synthesized through an esterification reaction between triethylene glycol and methacrylic acid. The process involves the following steps :
Esterification Reaction: Triethylene glycol and methacrylic acid are mixed in an esterification reaction container. A solvent, catalyst, and polymerization inhibitor are added to the mixture.
Reaction Conditions: The pressure in the reaction container is controlled between -0.04 to -0.08 MPa, and the temperature is raised until reflux occurs. The reaction is maintained until the acid value in the solution reaches 3-5 mg KOH/g.
Washing and Neutralization: The reaction mixture is transferred to a washing container, where alkali liquor is added to adjust the pH to 7-8. The mixture is allowed to stand until it separates into layers, and the wastewater is removed.
Distillation: The reaction material is transferred to a distillation container, where a polymerization inhibitor is added. The mixture is vacuum distilled to remove any remaining solvents, resulting in high-purity triethylene glycol dimethacrylate.
化学反应分析
Triethylene glycol dimethacrylate undergoes various chemical reactions, primarily involving its methacrylate groups :
Polymerization: The compound can undergo free radical polymerization, often initiated by heat or ultraviolet light, to form crosslinked polymers.
Addition Reactions: The methacrylate groups can participate in addition reactions with other monomers, leading to the formation of copolymers.
Hydrolysis: In the presence of water and acidic or basic conditions, triethylene glycol dimethacrylate can hydrolyze to form methacrylic acid and triethylene glycol.
相似化合物的比较
Triethylene glycol dimethacrylate can be compared with other similar compounds, such as diurethane dimethacrylate, bisphenol A-glycidyl methacrylate, and bisphenol A ethoxylate :
Diurethane Dimethacrylate: This compound is used in dental materials and provides similar crosslinking properties but with different mechanical characteristics.
Bisphenol A-Glycidyl Methacrylate: Commonly used in dental composites, it offers high strength and durability but may have different biocompatibility profiles.
Bisphenol A Ethoxylate: This compound is used in various polymer applications and provides unique properties due to its ethoxylate groups.
Triethylene glycol dimethacrylate stands out due to its balance of mechanical properties, ease of polymerization, and versatility in various applications.
属性
IUPAC Name |
2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O6/c1-11(2)13(15)19-9-7-17-5-6-18-8-10-20-14(16)12(3)4/h1,3,5-10H2,2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSSEYVMGDIFMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOCCOCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25101-31-9 | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1′-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25101-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3029607 | |
| Record name | Triethylene glycol dimethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3029607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Aldrich MSDS] | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triethylene glycol dimethacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1255 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
155 °C @ 0.13 kPa | |
| Record name | TRIETHYLENE GLYCOL DIMETHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5388 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
> 10% in acetone, > 10% in ethanol, > 10% in ether, > 10% in petroleum ether | |
| Record name | TRIETHYLENE GLYCOL DIMETHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5388 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.072 at 25 °C | |
| Record name | TRIETHYLENE GLYCOL DIMETHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5388 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00094 [mmHg] | |
| Record name | Triethylene glycol dimethacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1255 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
109-16-0 | |
| Record name | Triethylene glycol dimethacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethylene glycol dimethacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tedma | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84260 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triethylene glycol dimethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3029607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-ethylenedioxydiethyl dimethacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIETHYLENE GLYCOLDIMETHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14I47YJ5EY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIETHYLENE GLYCOL DIMETHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5388 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: TEGDMA can induce various effects on cells, including:
- Cytotoxicity: TEGDMA exhibits dose-dependent cytotoxicity in various cell types, including human dental pulp cells [, , , ], mouse fibroblasts [, ], and macrophages [, ].
- Apoptosis: TEGDMA can trigger both caspase-dependent and caspase-independent apoptotic pathways in pulp cells [].
- Oxidative stress: TEGDMA exposure leads to the generation of reactive oxygen species (ROS) [, ], depletion of glutathione [], and activation of antioxidant enzymes [].
- Cell cycle arrest: TEGDMA can induce cell cycle arrest in dental pulp cells, associated with altered expression of cell cycle-related genes and proteins [].
- Inflammatory response: TEGDMA can trigger an inflammatory response in dental pulp cells, characterized by increased expression of cyclooxygenase-2 (COX-2) and production of prostaglandin E2 (PGE2) [, ].
A: Yes, research shows that TEGDMA impairs mitochondrial bioenergetics. It inhibits Complex I-supported respiration and ATP synthesis in isolated mitochondria []. This mitochondrial impairment can contribute to oxidative stress and cell death.
ANone: The molecular formula of TEGDMA is C14H22O6, and its molecular weight is 286.32 g/mol.
ANone: TEGDMA is widely used in:
- Dental composites: As a diluent monomer in resin-based composites for dental restorations due to its low viscosity and ability to co-polymerize with other monomers [, , ].
- Bone cements: As a component in bone cements for orthopedic and dental applications [].
- Other biomedical applications: TEGDMA also finds use in sealants, adhesives, and other biomedical devices [].
ANone: TEGDMA influences several key properties of dental composites, including:
- Viscosity: It acts as a diluent, reducing the viscosity of the resin mixture and improving its handling characteristics [, ].
- Polymerization shrinkage: TEGDMA contributes to polymerization shrinkage, a major drawback of dental composites that can lead to microleakage and secondary caries [, ].
- Water sorption: TEGDMA increases the water sorption of composites, potentially affecting their mechanical properties and long-term stability [, , , ].
- Mechanical strength: While TEGDMA is crucial for the polymerization process, it can negatively impact the mechanical strength of the composite compared to formulations with alternative diluents or reduced TEGDMA content [, ].
A: The elution of TEGDMA from dental composites is significantly affected by the surrounding environment's hydrophobicity. Studies show that elution is highest in 100% ethanol, followed by 75% ethanol/water solution, and lowest in distilled water []. This suggests that TEGDMA elution is more pronounced in hydrophobic environments.
ANone: TEGDMA raises several toxicological concerns:
- Cytotoxicity: In vitro studies demonstrate cytotoxic effects on various cell types, including human dental pulp cells [, , , ], even at low concentrations.
- Genotoxicity: TEGDMA can induce DNA damage, as evidenced by comet and micronucleus assays in macrophages [].
- Reproductive toxicity: Long-term exposure to TEGDMA negatively affects male mouse reproduction, causing decreased fertility, hormonal disruptions, and testicular alterations [].
ANone: Several approaches aim to minimize the risks associated with TEGDMA:
- Alternative monomers: Researchers are exploring alternative diluent monomers with lower cytotoxicity and improved properties to replace or reduce the amount of TEGDMA in dental composites [, ].
- Polymerization optimization: Optimizing the polymerization process can reduce the amount of unreacted TEGDMA eluted from dental restorations. Techniques like increasing irradiation time or using thinner layers of composite material during placement have shown promise in reducing TEGDMA elution [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-Fluoro-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene](/img/structure/B118246.png)
